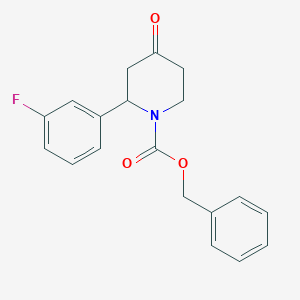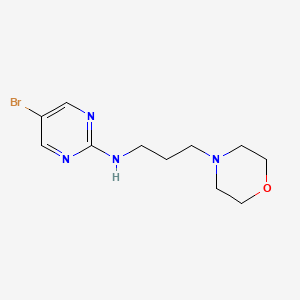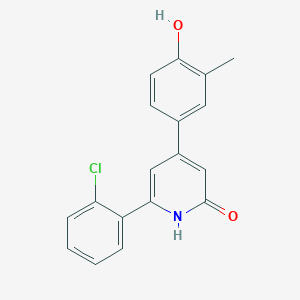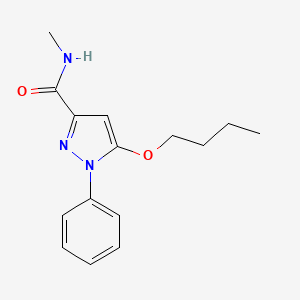![molecular formula C13H15FN4O B13937588 7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine](/img/structure/B13937588.png)
7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine is a synthetic organic compound belonging to the class of naphthyridines This compound is characterized by the presence of a fluorine atom at the 7th position, a methoxy group at the 2nd position, and a piperazine ring at the 8th position of the naphthyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through cyclization reactions involving appropriate precursors such as pyridine derivatives.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Piperazine Substitution: The piperazine ring can be introduced through nucleophilic substitution reactions using piperazine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Piperazine in the presence of a suitable base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced naphthyridine compounds.
Aplicaciones Científicas De Investigación
7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-HIV, and antimicrobial agent.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in medicinal applications, the compound may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and transcription, ultimately causing bacterial cell death . The presence of the fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: A fluoroquinolone antibiotic with a similar naphthyridine core and a fluorine atom at the 6th position.
Norfloxacin: Another fluoroquinolone with structural similarities, used to treat bacterial infections.
Ofloxacin: A broad-spectrum antibiotic with a similar mechanism of action.
Uniqueness
7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the fluorine atom, methoxy group, and piperazine ring enhances its pharmacokinetic profile, making it a promising candidate for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C13H15FN4O |
|---|---|
Peso molecular |
262.28 g/mol |
Nombre IUPAC |
7-fluoro-2-methoxy-8-piperazin-1-yl-1,5-naphthyridine |
InChI |
InChI=1S/C13H15FN4O/c1-19-11-3-2-10-12(17-11)13(9(14)8-16-10)18-6-4-15-5-7-18/h2-3,8,15H,4-7H2,1H3 |
Clave InChI |
YMSYQWVIGFJSTG-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=C(C(=CN=C2C=C1)F)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
![6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B13937526.png)


![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)
![1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13937542.png)
![5-bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13937543.png)

![Tert-butyl 3,3-dimethyl-4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13937558.png)



